molecular formula C8H6ClN B128479 3-Chlorobenzyl cyanide CAS No. 1529-41-5

3-Chlorobenzyl cyanide

Cat. No. B128479
CAS RN: 1529-41-5
M. Wt: 151.59 g/mol
InChI Key: GTIKLPYCSAMPNG-UHFFFAOYSA-N
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Patent
US09303040B2

Procedure details

60% NaH (2.31 g, 57.7 mmol) was added in 2 portions to a 0° C. solution of 2-(3-chlorophenyl)acetonitrile (3.50 g, 23.1 mmol) and 15-crown-5 (0.509 g, 2.31 mmol) in DMF (80 mL). The reaction mixture was warmed to room temperature while stirring for 35 minutes and then cooled back to 0° C. NaI (3.46 g, 23.1 mmol) was added, followed by the addition of a solution of freshly prepared tert-butyl bis(2-chloroethyl)carbamate (5.59 g, 23.1 mmol) in DMF (10 mL) by syringe. The reaction mixture warmed back to room temperature and stirred overnight (16 hours). The reaction mixture was poured into iced saturated NH4Cl and extracted with EtOAc. The extracts were dried (Na2SO4), filtered, and concentrated. The crude was flashed on silica (Biotage 40L, 9:1 hex:EA until prod, then gradient to 4:1 hexane:EtOAc) to give tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (5.91 g, 79.8% yield) as a yellow foam. LC/MS (APCI+) m/z 221 [M-Boc+H]+.
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.509 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
5.59 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1.C1OCCOCCOCCOCCOC1.[Na+].[I-].Cl[CH2:31][CH2:32][N:33]([CH2:41][CH2:42]Cl)[C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37].[NH4+].[Cl-]>CN(C=O)C.CCOC(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2([C:11]#[N:12])[CH2:42][CH2:41][N:33]([C:34]([O:35][C:36]([CH3:38])([CH3:37])[CH3:39])=[O:40])[CH2:32][CH2:31]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC#N
Name
Quantity
0.509 g
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Quantity
5.59 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed back to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight (16 hours)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.91 g
YIELD: PERCENTYIELD 79.8%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.